7-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(4-Fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a pyridyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-fluoroaniline with a suitable aldehyde or ketone to form an intermediate Schiff base.
Cyclization Reactions: The Schiff base undergoes cyclization with a pyrimidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
7-(4-Fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as kinases and receptors.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Material Science: Due to its unique structural properties, the compound is also explored for applications in material science, such as the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may bind to and inhibit the activity of specific enzymes, such as kinases, which play a crucial role in cellular signaling and regulation.
Pathways Involved: By modulating the activity of these enzymes, the compound can influence various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their wide range of biological activities.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been studied for their anticancer properties and ability to inhibit tyrosine kinases.
Uniqueness
7-(4-Fluorophenyl)-N-(6-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its fluorophenyl and pyridyl groups contribute to its binding affinity and selectivity for molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H14FN5O |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14FN5O/c1-12-3-2-4-17(22-12)23-19(26)15-11-18-21-10-9-16(25(18)24-15)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,22,23,26) |
InChI Key |
ZRFSQNJKJROILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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